Ácido 2,3-dicloropiridina-5-borónico

Descripción general

Descripción

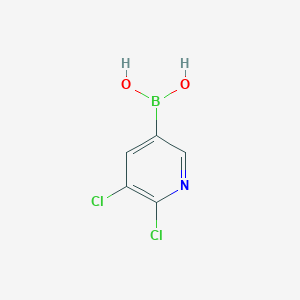

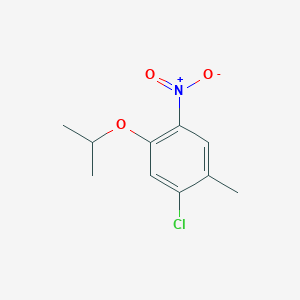

2,3-Dichloropyridine-5-boronic acid is a chemical compound with the molecular formula C5H4BCl2NO2 . It is a type of boronic acid, a class of compounds that have been widely studied in medicinal chemistry .

Synthesis Analysis

The synthesis of 2,3-Dichloropyridine-5-boronic acid and similar compounds often involves cross-coupling reactions with arylboronic acids . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The molecular structure of 2,3-Dichloropyridine-5-boronic acid consists of a pyridine ring with two chlorine atoms and a boronic acid group . The exact mass of the molecule is 190.9712139 g/mol .

Chemical Reactions Analysis

2,3-Dichloropyridine-5-boronic acid can undergo various chemical reactions. For instance, it can participate in cross-coupling reactions with arylboronic acids .

Physical and Chemical Properties Analysis

2,3-Dichloropyridine-5-boronic acid has a molecular weight of 191.81 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a topological polar surface area of 53 Ų .

Aplicaciones Científicas De Investigación

1. Síntesis de ácidos y ésteres piridinilborónicos “Ácido 2,3-dicloropiridina-5-borónico” se utiliza en la síntesis de varios ácidos y ésteres piridinilborónicos. Estos compuestos son intermedios valiosos en la síntesis orgánica, particularmente en reacciones de acoplamiento cruzado que son fundamentales para construir moléculas complejas .

Catalizador en reacciones de acoplamiento cruzado

Este compuesto actúa como catalizador en reacciones de acoplamiento cruzado con ácidos arilborónicos. La presencia de un catalizador de paladio facilita estas reacciones, que son esenciales en la industria farmacéutica para crear diversas entidades químicas .

Investigación sobre el agonista GPR40

Aunque no se menciona directamente para “this compound”, se sabe que las dicloropiridinas controlan la actividad biológica de GPR40, un receptor involucrado en varios procesos fisiológicos. Esto sugiere posibles aplicaciones de investigación en ensayos bioquímicos relacionados con GPR40 .

Aplicaciones de detección

Los ácidos borónicos, incluidos los derivados como “this compound”, tienen utilidad en aplicaciones de detección debido a sus interacciones con dioles y bases de Lewis como aniones fluoruro o cianuro. Esto puede conducir a aplicaciones tanto en ensayos homogéneos como en sistemas de detección heterogéneos .

Síntesis de derivados de ácido borínico

Este compuesto se puede utilizar en la síntesis de derivados de ácido borínico en condiciones óptimas, que tienen aplicaciones en diversas reacciones químicas y usos farmacéuticos potenciales .

Mecanismo De Acción

Target of Action

The primary target of 2,3-Dichloropyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its stability, solubility, and the conditions under which it is used.

Result of Action

The result of the action of 2,3-Dichloropyridine-5-boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of 2,3-Dichloropyridine-5-boronic acid is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is generally environmentally benign . Its efficacy and stability can be tailored for application under specific SM coupling conditions .

Safety and Hazards

Direcciones Futuras

The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Análisis Bioquímico

Biochemical Properties

2,3-Dichloropyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are essential for the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers to the palladium complex, leading to the formation of a new carbon-carbon bond . Additionally, 2,3-Dichloropyridine-5-boronic acid can interact with enzymes and proteins that have boron-binding sites, potentially influencing their activity and function.

Cellular Effects

The effects of 2,3-Dichloropyridine-5-boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with proteins and enzymes involved in these pathways. For instance, it may inhibit or activate specific kinases, leading to alterations in downstream signaling events. Furthermore, 2,3-Dichloropyridine-5-boronic acid can affect gene expression by modulating the activity of transcription factors or other regulatory proteins. These changes can impact cellular metabolism, growth, and differentiation .

Molecular Mechanism

At the molecular level, 2,3-Dichloropyridine-5-boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes that contain boron-binding sites. By binding to these sites, the compound can prevent the enzyme from interacting with its natural substrates, leading to a decrease in enzyme activity. Additionally, 2,3-Dichloropyridine-5-boronic acid can activate certain enzymes by stabilizing their active conformations. This compound may also influence gene expression by binding to regulatory proteins and altering their ability to interact with DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dichloropyridine-5-boronic acid can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that 2,3-Dichloropyridine-5-boronic acid is relatively stable when stored under inert atmosphere at low temperatures . Prolonged exposure to light or air can result in degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of 2,3-Dichloropyridine-5-boronic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant harm to the organism. At higher doses, 2,3-Dichloropyridine-5-boronic acid can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

2,3-Dichloropyridine-5-boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze boron-containing compounds. The compound can be metabolized by enzymes such as boron hydrolases, which break down the boronic acid group into smaller metabolites . These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell. Additionally, 2,3-Dichloropyridine-5-boronic acid may affect the activity of other metabolic enzymes by binding to their active sites and altering their function .

Transport and Distribution

The transport and distribution of 2,3-Dichloropyridine-5-boronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 2,3-Dichloropyridine-5-boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and excretion, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 2,3-Dichloropyridine-5-boronic acid is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . Targeting signals or post-translational modifications may direct 2,3-Dichloropyridine-5-boronic acid to these specific locations, where it can exert its biochemical effects. The activity and function of the compound can be affected by its subcellular localization, as different cellular environments can influence its interactions with biomolecules .

Propiedades

IUPAC Name |

(5,6-dichloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJYUOQTLCPXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671959 | |

| Record name | (5,6-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-15-0 | |

| Record name | B-(5,6-Dichloro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloropyridine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)

![3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1418779.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)

![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)

![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)